Sodium hypophosphite monohydrate

Electroless Nickel Plating Surface Engineering Corrosion Protection

Electroless nickel platers face inconsistent deposit quality with alternative reducing agents. Sodium hypophosphite monohydrate (CAS 123333-67-5) is the definitive reducing agent for autocatalytic Ni-P deposition, enabling tunable P co-deposition (2-19 at%). • Delivers fully adhered, amorphous Ni-P coatings on metals, plastics & ceramics • Achieves 10-14 µm/hr deposition in Ni-Fe-P baths with crack-free deposits • Available ≥99% purity; stocked globally for reliable supply

Molecular Formula H4NaO3P
Molecular Weight 105.994 g/mol
CAS No. 123333-67-5
Cat. No. B054019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hypophosphite monohydrate
CAS123333-67-5
Molecular FormulaH4NaO3P
Molecular Weight105.994 g/mol
Structural Identifiers
SMILESO.OP[O-].[Na+]
InChIInChI=1S/Na.H2O2P.H2O/c;1-3-2;/h;1,3H;1H2/q+1;-1;
InChIKeyGMSPQBCYUHZCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hypophosphite Monohydrate: Product Overview


Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O, CAS 123333-67-5, also referenced as CAS 10039-56-2 for the monohydrate form) is the sodium salt of hypophosphorous acid, encountered as a white crystalline solid with strong reducing properties [1]. It is widely employed as the reducing agent of choice in electroless nickel (EN) plating, where it facilitates autocatalytic deposition of nickel-phosphorus alloy coatings without external electrical current [2]. Additional applications include use as a phosphorus source in organophosphorus synthesis, a radical precursor, and a diazonium salt reducing agent [3]. Its stability at room temperature, high aqueous solubility (1000 g/L at 20°C), and commercial availability across multiple purity grades make it a foundational industrial and research reagent .

Workflow Electroless Ni-P reducing agent for uniform deposit formation
Solubility High aqueous solubility enables concentrated plating bath design
Grade Range Multiple purity grades from technical to ultra-high-purity research specifications

Sodium Hypophosphite Monohydrate: Substitution Limitations


Generic substitution of sodium hypophosphite monohydrate with other hypophosphite salts (e.g., calcium, potassium, aluminum) or alternative reducing agents (e.g., hydrazine, borohydride, formaldehyde) fails due to fundamental differences in solubility, reducing power, metal cation interference, and resultant deposit properties [1]. Calcium hypophosphite, for instance, exhibits significantly lower aqueous solubility, limiting its utility in high-concentration plating bath formulations [2]. Alternative reducing agents such as hydrazine produce deposits with inferior coverage, lower thickness, and reduced corrosion resistance compared to sodium hypophosphite-derived Ni-P coatings [3]. The specific Na⁺ counterion avoids the introduction of multivalent cations (Ca²⁺, Mg²⁺, Al³⁺) that can alter bath stability, precipitation behavior, or final alloy composition [1]. Furthermore, the controlled phosphorus co-deposition (typically 2–19 at%) inherent to sodium hypophosphite systems enables tunable coating properties—hardness, wear resistance, and corrosion protection—that are not readily achievable with borohydride- or hydrazine-based electroless systems [4]. The evidence below quantifies these differential performance characteristics.

Calcium hypophosphite Lower aqueous solubility restricts concentrated bath formulation and deposition rate control.
Hydrazine Reported to produce loose, thin coatings with poor coverage; deposit quality may not transfer.
Formaldehyde Handling and pH profiles differ; reported milder conditions support reduced exposure context.

Sodium Hypophosphite Monohydrate: Evidence for Procurement


Electroless Nickel Adhesion: vs. Hydrazine

In a direct head-to-head comparative study of electroless nickel plating on copper substrates, acidic plating using sodium hypophosphite as the reducing agent produced a coating that was thicker and fully adhered to the substrate, whereas alkaline plating with hydrazine as the reductant resulted in a loose, thin coating with poor coverage quality [1]. The sodium hypophosphite-derived deposit contained nickel-phosphorus alloy with poor crystallinity (amorphous structure), which is associated with enhanced corrosion resistance.

Coating Adhesion
Head-to-head
Target: thicker, fully adhered Ni-P coating
Comparator: loose, thin coating with poor coverage
Supports selection for adherent Ni-P deposits
Acidic bath on copper substrate
Electroless Nickel Plating Surface Engineering Corrosion Protection

Crack-Free Ni-Fe-P Deposition Rate

In electroless Ni-Fe-P alloy plating from basic baths, sodium hypophosphite as the reducing agent rendered deposits with almost no cracks and enabled a high deposition rate of approximately 10–14 µm/hr [1]. The resulting electroless deposits contained 2–5 at% Fe and 13–19 at% P, as determined by energy-dispersive X-ray spectroscopy (EDX).

Deposition Rate
Class-level
~10–14 µm/hr, crack-free deposits
Supports high-throughput crack-free alloy deposition
Ni-Fe-P, basic bath; Fe 2–5 at%, P 13–19 at%
Electroless Plating Alloy Deposition Coating Integrity

Solubility vs. Calcium Hypophosphite

Sodium hypophosphite exhibits significantly higher aqueous solubility compared to calcium hypophosphite [Ca(H₂PO₂)₂] [1]. At 20°C, sodium hypophosphite monohydrate dissolves at 1000 g/L in water, and its solubility further increases with temperature . In contrast, calcium hypophosphite has lower water solubility, which constrains its use in applications requiring high reducing agent concentrations.

Solubility vs. Ca Salt
Cross-study comparable
Sodium salt: high aqueous solubility
Calcium salt: lower solubility
Enables concentrated bath formulation
Comparison at 20°C; exact Ca salt value not reported
Solubility Plating Bath Formulation Hypophosphite Salt Selection

Safety and Handling vs. Formaldehyde

Sodium hypophosphite has been highlighted by researchers for its advantages over formaldehyde as a reducing agent, specifically citing its mild pH, ready availability, and enhanced safety profile [1]. Its low acute toxicity (oral LD50 >1440 mg/kg in rats) and Generally Recognized As Safe (GRAS) status for food additive applications further distinguish it from more hazardous reducing agents [1]. It is also characterized as a 'non-hazardous substance' for both people and the environment.

Handling Profile
Class-level
Target: mild pH, LD50 >1440 mg/kg (oral, rat)
Comparator: stricter handling requirements
Reported handling context supports selection review
Green chemistry reducing agent comparison
Green Chemistry Organic Synthesis Reducing Agent Safety

Phosphorus Content and Deposition Rate Control

The phosphorus content of electroless nickel deposits—which directly determines coating hardness, wear resistance, and corrosion performance—can be controlled by adjusting sodium hypophosphite concentration in the plating bath [1]. Higher sodium hypophosphite concentrations yield deposits with >8 wt% P (high corrosion resistance), while lower concentrations produce <5 wt% P deposits (better wear resistance) [1]. This tunability is a defining feature of sodium hypophosphite-based EN systems.

P-Content Tunability
Class-level
Adjustable P from low to high (>8 wt%) via concentration
Enables tailored hardness and corrosion properties
Ni-P plating; concentration-dependent control
Electroless Nickel-Phosphorus Plating Coating Property Control Process Optimization

Multiple Purity Grades for Tailored Procurement

Sodium hypophosphite monohydrate is commercially available across a spectrum of purity grades, enabling cost-optimized procurement based on application requirements. Analytical/reagent grades are specified at ≥99% to 99–103% assay (by titration) with chloride ≤200 ppm and arsenic ≤2 ppm [1][2]. Higher purity options include 99.9% (3N), 99.99% (4N), and 99.999% (5N) grades for demanding research applications [3]. Technical grade is typically 98–99% purity [4]. This contrasts with many alternative hypophosphite salts which are not routinely available in certified high-purity or analytical-grade formats.

Purity Grades
Supporting evidence
Analytical ≥99%, technical 98–99%, up to 99.999% available
Supports cost-optimized grade selection
Impurity limits specified for analytical grades
Purity Specification Analytical Grade Technical Grade Procurement

Sodium Hypophosphite Monohydrate: Application Scenarios


Electroless Ni-P Coatings on Complex Substrates

Sodium hypophosphite monohydrate is the reducing agent of choice for electroless nickel plating on complex geometries (including plastics, ceramics, and metals) where uniform coating thickness and strong adhesion are required. Comparative studies demonstrate that sodium hypophosphite produces thicker, fully adhered Ni-P coatings with amorphous structure, in contrast to hydrazine-based systems that yield loose, thin deposits with poor coverage [1]. The ability to tune phosphorus content (from <5 wt% to >8 wt%) by adjusting sodium hypophosphite concentration enables tailoring of final coating properties—high-P for maximum corrosion resistance, low-P for enhanced wear resistance [2].

Electroless Ni-Fe-P Alloy Deposition

In basic electroless Ni-Fe-P plating systems, sodium hypophosphite enables deposition rates of approximately 10–14 µm/hr while producing crack-free deposits containing 2–5 at% Fe and 13–19 at% P [1]. This combination of high deposition rate and coating integrity is essential for industrial-scale production of wear- and corrosion-resistant alloy coatings for automotive, aerospace, and electronics packaging applications.

Diazonium Salt Reduction and Transfer Hydrogenation

Sodium hypophosphite monohydrate serves as a versatile reducing agent in organic synthesis, including the reduction of diazonium salts, as a hydrogen donor in transfer hydrogenation reactions, and as a catalyst in esterification reactions [1]. Its mild pH, low acute toxicity (oral LD50 >1440 mg/kg in rat), and GRAS status offer significant safety and handling advantages over traditional reducing agents such as formaldehyde [2]. These attributes support its use in pharmaceutical intermediate synthesis and green chemistry workflows.

High-Purity Grades for Nanoparticle Synthesis

For research applications requiring controlled purity, sodium hypophosphite monohydrate is available in analytical grade (≥99% to 99–103% assay) with specified impurity limits (chloride ≤200 ppm, arsenic ≤2 ppm) [1] and in ultra-high-purity grades up to 99.999% (5N) [2]. These grades support applications such as microwave-assisted synthesis of nickel nanoparticles from nickel acetate tetrahydrate, where impurity levels could otherwise influence nucleation and particle size distribution [3].

Application
Selection Property
Validation Focus
Electroless Ni-P on complex substrates
Deposit adhesion and P-content tunability
Coating thickness, uniformity, corrosion resistance
Electroless Ni-Fe-P alloy deposition
High deposition rate and crack-free morphology
Throughput, alloy composition, coating integrity
Organic synthesis reduction
Mild pH and reported handling profile
Reaction selectivity, green chemistry fit
High-purity nanoparticle synthesis
Purity grade selection for nucleation control
Impurity limits, particle size distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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